molecular formula C23H24N6O4 B2937509 1-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1005947-49-8

1-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2937509
CAS No.: 1005947-49-8
M. Wt: 448.483
InChI Key: UCQWASCFMQEZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Factor Xa (fXa) . Factor Xa is a key enzyme in the coagulation cascade that leads to blood clotting. By binding to this enzyme, the compound can effectively inhibit its activity.

Mode of Action

The compound interacts with Factor Xa through a bicyclic tetrahydropyrazolopyridinone scaffold . This structure allows the compound to bind tightly to the enzyme, inhibiting its activity and preventing the progression of the coagulation cascade .

Biochemical Pathways

By inhibiting Factor Xa, the compound disrupts the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . This can prevent excessive clotting and reduce the risk of conditions such as deep vein thrombosis and pulmonary embolism.

Pharmacokinetics

The compound has been designed to have good oral bioavailability . This means it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are still under investigation.

Result of Action

The inhibition of Factor Xa results in a reduction in blood clotting . This can help to prevent the formation of dangerous clots in the blood vessels, reducing the risk of stroke and other serious cardiovascular events.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-13-10-19(29(27-13)23-24-18-5-3-4-17(18)22(32)26-23)25-21(31)14-11-20(30)28(12-14)15-6-8-16(33-2)9-7-15/h6-10,14H,3-5,11-12H2,1-2H3,(H,25,31)(H,24,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQWASCFMQEZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C4=NC5=C(CCC5)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.